molecular formula C20H19ClN6O3 B15344248 Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl][2-(2-cyanoethoxy)ethyl]amino]- CAS No. 58104-49-7

Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl][2-(2-cyanoethoxy)ethyl]amino]-

Cat. No.: B15344248
CAS No.: 58104-49-7
M. Wt: 426.9 g/mol
InChI Key: FWUINTWYWXWQKA-UHFFFAOYSA-N
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Description

Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl][2-(2-cyanoethoxy)ethyl]amino]- is a complex organic compound known for its applications in various fields, including industrial dyeing and scientific research. This compound is characterized by its azo group, which is responsible for its vibrant color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl][2-(2-cyanoethoxy)ethyl]amino]- typically involves a multi-step process. The initial step often includes the diazotization of 2-chloro-4-nitroaniline, followed by coupling with an appropriate phenol or amine. The reaction conditions usually require acidic or basic environments to facilitate the formation of the azo bond.

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process may involve continuous flow systems to ensure consistent quality and yield. The final product is often purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl][2-(2-cyanoethoxy)ethyl]amino]- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of nitro or nitroso derivatives.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives and reduced amines, which can be further utilized in different applications.

Scientific Research Applications

Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl][2-(2-cyanoethoxy)ethyl]amino]- has a wide range of applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized as a colorant in textiles and plastics.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The azo bond can undergo cleavage under certain conditions, leading to the formation of reactive intermediates that can interact with biological molecules. The specific pathways involved depend on the context of its application, such as its role as a dye or a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl][2-(2-cyanoethoxy)ethyl]amino]- is unique due to its specific structural features, which impart distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound.

Properties

CAS No.

58104-49-7

Molecular Formula

C20H19ClN6O3

Molecular Weight

426.9 g/mol

IUPAC Name

3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-[2-(2-cyanoethoxy)ethyl]anilino]propanenitrile

InChI

InChI=1S/C20H19ClN6O3/c21-19-15-18(27(28)29)7-8-20(19)25-24-16-3-5-17(6-4-16)26(11-1-9-22)12-14-30-13-2-10-23/h3-8,15H,1-2,11-14H2

InChI Key

FWUINTWYWXWQKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)N(CCC#N)CCOCCC#N

Origin of Product

United States

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